N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide (DMBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. This compound has also been shown to improve cognitive function and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments include its high purity, its ability to inhibit various signaling pathways, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its synthesis methods. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential applications in various fields.
Synthesis Methods
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2,3-dimethylbenzylamine with 5-(chloromethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Another method involves the reaction of 2,3-dimethylbenzylamine with 5-(bromomethyl)-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with phenol in the presence of a base. Both methods have been reported to yield high purity this compound.
Scientific Research Applications
N-(2,3-dimethylbenzyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Properties
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-7-9-17(16(15)2)13-24(3)21(25)20-12-18(22-23-20)14-26-19-10-5-4-6-11-19/h4-12H,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZLEUIASKFXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.